1,3-Diphenyl-5-(o-tolyl)formazan
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18N4 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N'-anilino-N-(2-methylphenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C20H18N4/c1-16-10-8-9-15-19(16)22-24-20(17-11-4-2-5-12-17)23-21-18-13-6-3-7-14-18/h2-15,21H,1H3/b23-20+,24-22? |
InChI Key |
KSUKLVGDPSNHPH-KYZOMJKISA-N |
Isomeric SMILES |
CC1=CC=CC=C1N=N/C(=N/NC2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Formazan (B1609692) Core Structure
The foundational structure of formazans can be constructed using various chemical reactions.
One of the most common and versatile methods for synthesizing formazans is the coupling reaction between a diazonium salt and a hydrazone. wikipedia.orgnih.gov In this reaction, the electron-rich hydrazone reacts with the diazonium salt. wikipedia.org The diazonium salt couples to the amine nitrogen of the hydrazone, leading to the displacement of a hydrogen atom and the formation of an intermediate which then rearranges to the stable formazan structure. wikipedia.org The reaction is typically carried out under carefully controlled pH conditions, often between 6 and 8. Pyridine (B92270) is a commonly used solvent for this reaction, and the temperature is generally kept low, often below 10°C. nih.gov
A notable advancement in this method involves a solvent-free approach using nano silica-supported boron trifluoride (nano BF3·SiO2) for the diazotization of aromatic amines, followed by coupling with aldehyde phenylhydrazones at room temperature. researchgate.net This method has been shown to significantly increase the efficiency of formazan synthesis. researchgate.net
This method involves a two-step process. First, an aldehyde is reacted with a hydrazine (B178648) to form a hydrazone. nih.govresearchgate.net For instance, benzaldehyde (B42025) can be reacted with phenylhydrazine (B124118) in dilute acetic acid to produce benzaldehyde phenylhydrazone. nih.gov This reaction is typically stirred for an hour and then allowed to stand for 30 minutes, after which the precipitated product is filtered and dried. nih.gov
The second step is the azo-coupling of the synthesized hydrazone with a diazonium salt. researchgate.netresearchgate.net This is similar to the process described in section 2.1.1, where the diazonium salt is added to a solution of the hydrazone to yield the formazan. nih.gov
Formazans can also be synthesized by reacting diazonium salts with compounds containing an activated methylene (B1212753) group. wikipedia.org This reaction proceeds through the formation of an intermediate azo compound, followed by the addition of a second diazonium salt under more alkaline conditions to yield a tetrazene, which then forms the 3-substituted formazan. wikipedia.org The substituents on the active methylene group, such as cyano or nitro groups, play a crucial role in this reaction. For example, 3-cyanodiarylformazans can be prepared using cyanoacetic acid and two equivalents of an aryldiazonium chloride salt. researchgate.net Similarly, 3-nitroformazans can be synthesized using nitromethane. researchgate.net
The synthesis of formazans can also be achieved through the use of Schiff base intermediates. researchgate.netresearchgate.net Schiff bases are typically prepared by the condensation of a primary amine with an aldehyde. researchgate.netresearchgate.net These intermediates are then reacted with diazonium salts to form the formazan derivatives. researchgate.netneliti.comresearchgate.net The reaction of the diazonium salt with the Schiff base is a coupling reaction that leads to the formation of the formazan structure. This method has been used to synthesize a variety of formazan derivatives. researchgate.netresearchgate.net
Targeted Synthesis of 1,3-Diphenyl-5-(o-tolyl)formazan and its Derivatives
While the general synthetic routes for formazans are well-established, the targeted synthesis of a specific derivative like this compound involves the careful selection of starting materials. The synthesis would typically involve the coupling of a benzenediazonium (B1195382) salt with a benzaldehyde o-tolylhydrazone.
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired formazan. researchgate.net Key parameters that are often optimized include the reaction temperature, pH, solvent, and the stoichiometry of the reactants. chemrxiv.org
For instance, in the synthesis of formazans via diazonium salt coupling, maintaining a low temperature (below 5°C) during the diazotization step and the subsequent coupling reaction is critical to prevent the decomposition of the diazonium salt. nih.gov The pH of the reaction medium is also a significant factor; a basic medium, often achieved using pyridine or sodium hydroxide, is generally preferred for the coupling step. nih.govresearchgate.net
Recent research has focused on developing more efficient and environmentally friendly synthetic protocols. researchgate.netresearchgate.net The use of solid acid catalysts like KHSO4 in a microwave-mediated, solvent-free one-pot synthesis has been shown to produce formazans in high yields with short reaction times. researchgate.net Similarly, the use of nano BF3·SiO2 as a heterogeneous solid acid catalyst under solvent-free conditions has demonstrated increased efficiency. researchgate.net
Table 1: Summary of Synthetic Approaches for Formazans
| Synthetic Route | Key Reactants | Typical Conditions | Ref. |
| Diazonium Salt Coupling with Hydrazones | Diazonium Salt, Hydrazone | pH 6-8, <10°C, Pyridine | wikipedia.orgnih.gov |
| Condensation and Azo-coupling | Aldehyde, Hydrazine, Diazonium Salt | Two-step process, dilute acetic acid for hydrazone formation | nih.govresearchgate.netresearchgate.net |
| Activated Methylene Compounds | Diazonium Salt, Activated Methylene Compound | Alkaline conditions for second coupling step | wikipedia.org |
| Schiff Base Intermediates | Primary Amine, Aldehyde, Diazonium Salt | Condensation followed by coupling | researchgate.netresearchgate.netresearchgate.net |
Influence of Substituent Effects on Synthetic Pathways
The position of the tolyl group in the 1,3-diphenyl-5-tolylformazan series plays a critical role in the synthetic feasibility and pathway. While formazans with phenyl or p-tolyl groups at the C3 position can be conveniently precipitated from aqueous solutions, the presence of an ortho-methyl group on the N5-phenyl ring, as in this compound, introduces significant steric hindrance. researchgate.net This steric bulk can impede the reaction, and in certain synthetic systems, such as those utilizing nitromethane, the presence of an ortho-methyl group has been reported to cause the reaction to fail entirely. researchgate.net
The electronic effects of substituents on the phenyl rings of formazans also have a pronounced impact on their properties. Generally, the introduction of both electron-donating and electron-withdrawing groups to the 1, 3, and 5-phenyl rings has been studied to modulate the absorption maxima (λmax) of these compounds. researchgate.net However, specific quantitative data on the electronic influence of the o-tolyl group on the synthetic pathway of this compound is not extensively detailed in the available literature.
To illustrate the general synthetic approach for tolyl-substituted diphenylformazans, the synthesis of the related isomer, 1,5-Diphenyl-3-(p-tolyl)formazan (B154214), can be considered. A classical two-step synthesis involves the condensation of p-tolualdehyde with phenylhydrazine to form the corresponding hydrazone, which is then coupled with a phenyldiazonium salt.
| Parameter | Katritzky Method (1995) | Iqbal Method (2009) |
|---|---|---|
| Starting Aldehyde | p-Tolualdehyde | 4-Methylbenzaldehyde |
| Solvent System | CH₂Cl₂/Water | CH₂Cl₂/Water |
| Reaction Time | 24 h | 12 h |
| Yield | 52% | 48% |
| Purification | MeOH Recrystallization | MeOH Recrystallization |
This table presents data for the synthesis of the p-tolyl isomer as a representative example.
Derivatization Strategies and Molecular Modifications
The derivatization of the formazan scaffold is a key strategy to fine-tune its chemical and physical properties.
The functionalization of the aromatic rings of formazans can be achieved through various organic reactions. Efficient methods for the selective functionalization of pre-existing aromatic rings are of significant importance. organic-chemistry.org These modifications can include halogenation, nitration, and alkylation, among others. The introduction of different functional groups onto the phenyl rings of the formazan molecule can alter its electronic properties, solubility, and chelating ability. While general strategies for aromatic functionalization are well-documented, specific examples of the derivatization of the aromatic rings of this compound are not widely reported.
Mechanistic Investigations of Formazan Formation and Transformation
Understanding the mechanisms of formazan formation and their subsequent chemical transformations is crucial for optimizing synthetic protocols and predicting their behavior.
The formation of formazans typically proceeds via an electrophilic aromatic substitution reaction where an aryldiazonium cation acts as the electrophile and couples with a nucleophilic partner, often a hydrazone. The general mechanism for diazonium coupling reactions is well understood. The configuration of the resulting formazan is largely influenced by the steric effect of the substituent at the C3 carbon. For bulky substituents, the EZZ isomer is often characteristic and can be stabilized by an intramolecular hydrogen bond, forming a six-membered chelate ring. While this general mechanism applies, specific mechanistic studies detailing the kinetic and thermodynamic parameters for the diazonium coupling leading to this compound are not extensively documented, particularly concerning the influence of the sterically demanding ortho-tolyl group.
The redox behavior of formazans is a key aspect of their chemistry, as they can be oxidized to form tetrazolium salts. This transformation involves electron transfer processes. The tetrazolium-formazan system is considered a vital redox couple. The electrochemical properties of formazan derivatives, including their oxidation potentials, are influenced by the nature of the substituents on the aromatic rings. rsc.org Electron-donating groups generally make the formazan easier to oxidize, while electron-withdrawing groups have the opposite effect. Although the general principles of electron transfer in the formazan-tetrazolium redox system are established, specific studies on the electron transfer processes and detailed redox properties of this compound are not prevalent in the surveyed scientific literature.
Structural Elucidation and Isomerism of 1,3 Diphenyl 5 O Tolyl Formazan
Configurational and Conformational Analysis
The formazan (B1609692) chain, characterized by the N=N-C=N-NH core, is a flexible system capable of existing in various isomeric forms due to rotation around its double bonds and tautomeric shifts. wikipedia.org This flexibility is fundamental to its chemical and photophysical properties. nih.gov
E/Z Isomerism around C=N and N=N Bonds
Modern nomenclature describes the geometry of the formazan backbone using the E/Z system for the bond sequences N1–N2, N2–C3, and C3–N4. dergipark.org.tr The specific configuration adopted by a formazan molecule is significantly influenced by the steric bulk of the substituents, particularly at the central carbon atom. For triaryl formazans like 1,3-Diphenyl-5-(o-tolyl)formazan, which have bulky phenyl and tolyl groups, the molecule tends to adopt a configuration that minimizes steric strain. X-ray diffraction studies on a wide range of formazans have identified three primary configurational combinations in the crystal state: EZZ, EEZ, and EEE. dergipark.org.tr The EZZ configuration is frequently observed in formazans with bulky C-substituents such as a phenyl group.
Syn/Anti Configurations and Tautomeric Equilibrium
An older but still common method describes the isomerism in terms of syn/anti (for the C=N bond) and cis/trans (for the N=N bond). researchgate.net This system allows for four potential geometrical isomers: cis-syn, cis-anti, trans-syn, and trans-anti. dergipark.org.tr
Existence of Chelated Hydrogen-Bridge Structures
A defining feature of many formazans, including this compound, is the formation of a stable, six-membered pseudo-aromatic ring via an intramolecular hydrogen bond. dergipark.org.trresearchgate.net This occurs when the molecule adopts a specific conformation, typically the trans-syn form, which allows the N-H proton on one end of the chain to form a hydrogen bridge with the lone pair of electrons on the terminal nitrogen at the other end (N-H···N). dergipark.org.tr
This chelate structure is highly favorable and imparts significant stability to the molecule. dergipark.org.tr The presence of this intramolecular hydrogen bond is also responsible for the characteristic deep red color of many formazans, whereas isomers that cannot form this bridge (such as the trans-anti form) are typically yellow. dergipark.org.tr The chelated ring system involves significant electron delocalization, giving it a quasi-aromatic character.
Solid-State Structural Characterization by X-ray Crystallography
X-ray crystallography provides definitive proof of a molecule's solid-state structure, revealing precise bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not widely published, analysis of closely related triaryl formazan structures provides a clear picture of the expected molecular geometry. rsc.org
Analysis of Bond Lengths and Angles in the Formazan Backbone
Detailed X-ray investigation of a representative formazan derivative reveals key features of the formazan backbone. rsc.org The bond lengths within the N=N-C=N-N chain are not purely single or double bonds but have intermediate values, which confirms the presence of electron delocalization within the chelated ring system. researchgate.netrsc.org
For example, in the structure of a similar formazan, the N=N double bond length was measured at 1.277(3) Å and the C=N double bond at 1.307(3) Å. rsc.org These values, along with the bond angles, confirm a structure that is a resonance hybrid of the azo-hydrazone tautomers. dergipark.org.trrsc.org The aromatic rings attached to the formazan core generally exhibit standard bond lengths and angles. rsc.org
Table 1: Representative Bond Lengths and Angles in a Formazan Backbone (Data from a related formazan structure for illustrative purposes) rsc.org
| Parameter | Bond | Value (Å or °) |
| Bond Length | N=N | 1.277(3) Å |
| Bond Length | C=N | 1.307(3) Å |
| Bond Angle | C-N=N | 114.1(2)° |
| Bond Angle | N=N-C | 125.7(2)° |
| H-Bond Distance | D···A (N···N) | 2.549(3) Å |
| H-Bond Distance | H···A (H···N) | 1.87(3) Å |
| H-Bond Angle | D–H···A (N-H···N) | 132.3(3)° |
Assessment of Intramolecular Interactions and Packing Effects
The dominant intramolecular interaction in this compound is the strong N-H···N hydrogen bond that forms the chelate ring. rsc.org This interaction effectively locks the formazan backbone into a nearly planar conformation. rsc.org The energy of this hydrogen bridge provides significant thermodynamic stability. researchgate.net
Solution-Phase Isomerism and Tautomerism Studies
In solution, formazans, including this compound, are not static entities but exist as a dynamic equilibrium of different isomers and tautomers. This behavior is primarily governed by the facile transfer of the N-H proton and rotation around the various single and double bonds of the formazan chain. The most stable form is typically a chelated structure, where an intramolecular hydrogen bond exists between the N-1 and N-5 nitrogen atoms, forming a pseudo-six-membered ring. This hydrogen bond is a key feature of formazan chemistry.
The isomerism in formazans can be described by the configuration around the C=N and N=N double bonds (syn/anti or E/Z) and the conformation around the N-N and C-N single bonds (s-cis/s-trans). The chelated form, often referred to as the "red" form, is characterized by an anti, s-trans configuration, which allows for the formation of the stabilizing intramolecular hydrogen bond. Disruption of this hydrogen bond, for instance by photoexcitation or interaction with polar solvents, can lead to the formation of other, non-chelated "yellow" isomers.
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, are indispensable tools for probing the equilibrium states of formazans in solution.
¹H NMR Spectroscopy: The proton NMR spectrum provides direct evidence for the chelated structure. The N-H proton involved in the intramolecular hydrogen bond is highly deshielded and appears as a characteristic signal in the downfield region of the spectrum, typically between 14 and 16 ppm. The exact chemical shift is sensitive to the strength of the hydrogen bond and the electronic nature of the substituents on the aryl rings. For instance, a study on various 1,3,5-substituted formazans showed the N-H proton resonating between 14.87 and 15.38 ppm, confirming the presence of the intramolecular hydrogen bond. ucl.ac.uk
¹³C NMR Spectroscopy: The carbon skeleton, particularly the C-3 carbon of the formazan chain, also provides insight into the electronic structure. In a series of diphenylether-based formazans, the C-3 carbon signal was observed in the downfield region, between 158.70 and 164.32 ppm, which is consistent with its position within the conjugated formazan system. oregonstate.edu
UV-Visible Spectroscopy: The electronic absorption spectra of formazans are characterized by intense bands in the visible region, which are responsible for their vibrant colors. These bands arise from π-π* transitions within the conjugated system. The position of the maximum absorption (λmax) is sensitive to the isomeric and tautomeric form. The chelated, red form typically exhibits a main absorption band at longer wavelengths (around 470-500 nm), while non-chelated, yellow forms absorb at shorter wavelengths. researchgate.net The solvent polarity can also influence the λmax, often leading to a red shift (bathochromic shift) in more polar solvents due to the stabilization of the excited state. ucl.ac.uk For example, the λmax for a series of formazans was observed to shift to longer wavelengths by up to 28 nm with increasing solvent polarity. ucl.ac.uk
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Chelated Formazans
| Proton | Typical Chemical Shift Range (ppm) | Notes |
|---|---|---|
| N-H (chelated) | 14.0 - 16.0 | Highly deshielded due to intramolecular hydrogen bonding. ucl.ac.uk |
| Aromatic (Ar-H) | 6.5 - 8.5 | Complex multiplet patterns depending on substitution. |
| o-Tolyl CH₃ | 2.2 - 2.5 | Typical range for methyl groups attached to an aromatic ring. ucl.ac.uk |
Table 2: Representative UV-Vis Absorption Maxima (λmax) for 1,3,5-Triarylformazans in Different Solvents
| Solvent | Typical λmax Range (nm) | Observation |
|---|---|---|
| Toluene | ~480 - 500 | Represents absorption in a non-polar environment. ucl.ac.uk |
| Ethanol | ~470 - 490 | Slight shifts observed depending on the specific formazan structure. |
| DMSO | ~490 - 520 | A red shift is often observed in polar aprotic solvents. ucl.ac.uk |
The interconversion between different tautomeric and isomeric forms of formazans is a dynamic process that can be studied using techniques like dynamic NMR spectroscopy. The primary dynamic process is the intramolecular proton exchange between the N-1 and N-5 positions. This proton transfer is rapid on the NMR timescale at room temperature, resulting in a time-averaged spectrum.
In symmetrically substituted formazans (where the substituents at N-1 and N-5 are identical), this rapid exchange makes the two aryl groups chemically equivalent. However, in asymmetrically substituted formazans like this compound, the two phenyl groups at N-1 and N-3 are inherently different from the o-tolyl group at C-5. The proton is not shared equally between N-1 and N-5, and one tautomer may be more stable than the other.
The rate of this proton exchange can be influenced by several factors:
Temperature: Lowering the temperature can slow down the exchange rate, potentially allowing for the observation of individual tautomers or significant line broadening in the NMR spectrum.
Solvent: The solvent can mediate the proton exchange. Protic solvents can facilitate intermolecular proton exchange, while aprotic solvents primarily allow for the intramolecular pathway.
Substituents: The electronic nature of the substituents on the aryl rings can influence the acidity of the N-H proton and the basicity of the azo nitrogen, thereby affecting the rate of exchange.
These dynamic processes are crucial for understanding the reactivity and properties of formazans, as the availability of different isomers and tautomers in solution can dictate their interaction with other molecules and their photochemical behavior.
Influence of Substituents on Structural Preferences and Stability
The nature and position of substituents on the aryl rings of formazans have a profound impact on their structural preferences, stability, and electronic properties. This is a classic case of steric versus electronic effects.
Electronic Effects: Electron-donating groups (like the methyl group in the o-tolyl substituent) increase the electron density in the conjugated system. This generally leads to a destabilization of the highest occupied molecular orbital (HOMO) and can cause a bathochromic (red) shift in the UV-Vis absorption spectrum. ucl.ac.uk Conversely, electron-withdrawing groups tend to cause a hypsochromic (blue) shift. oregonstate.edu
Steric Effects: The introduction of a bulky substituent, particularly at the ortho position of an aryl ring, can induce significant steric hindrance. In this compound, the ortho-methyl group on the C-5 phenyl ring can influence the planarity of the molecule. To alleviate steric strain, the o-tolyl ring may twist out of the plane of the chelated formazan ring system. This twisting can have several consequences:
It can weaken the conjugation between the o-tolyl ring and the formazan core, which would affect the electronic properties and the UV-Vis spectrum.
It can influence the geometry of the chelate ring and the strength of the intramolecular hydrogen bond.
It can create a specific chiral environment around the formazan core.
Advanced Spectroscopic Characterization of 1,3 Diphenyl 5 O Tolyl Formazan
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 1,3-Diphenyl-5-(o-tolyl)formazan, offering profound insights into its atomic arrangement and electronic environment.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial characterization of the compound. In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of a similar formazan (B1609692), 1,3-diphenyl-2-thioxoimidazolidine-4,5-dione, reveals distinct signals for the aromatic protons. Due to the plane of symmetry in this molecule, the protons of the phenyl rings are equivalent and appear as two sets of signals. researchgate.net The N-H proton of formazans typically gives a signal that is indicative of the compound's structure, particularly its chelated form. dergipark.org.tr In the case of this compound, the presence of the o-tolyl group introduces additional complexity and asymmetry, leading to a more detailed multiplet pattern for the aromatic protons.
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the phenyl and tolyl rings, as well as the central formazan core, are sensitive to their electronic environment. For instance, in a related compound, 3-phenyl-2-(phenylimino)thiazolidine-4,5-dione, the lack of symmetry results in more complex signals for the aromatic protons. researchgate.net The specific chemical shifts for this compound would require experimental determination but can be predicted based on the analysis of similar structures.
Table 1: Representative ¹H and ¹³C NMR Data for a Formazan Derivative Note: This table is illustrative and based on a similar formazan structure. Actual chemical shifts for this compound may vary.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.0 (multiplet) | 120 - 150 |
| N-H Proton | 9.11 (broad singlet) researchgate.net | - |
| Methyl Protons (tolyl) | ~2.3 (singlet) | ~20 |
| Formazan Carbon | - | ~150 |
To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two or three bonds. This allows for the tracing of proton-proton networks within the phenyl and tolyl rings, confirming their substitution patterns.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already identified proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons over two or three bonds. This technique is particularly powerful for establishing the connectivity between the different structural fragments of the molecule, such as linking the phenyl and tolyl rings to the central formazan chain. For example, correlations would be expected between the protons on the phenyl rings and the formazan carbon, as well as between the tolyl protons and the formazan chain. youtube.com
Dynamic NMR (DNMR) studies, particularly using the Exchange Spectroscopy (EXSY) experiment, can provide insights into dynamic processes occurring in solution. huji.ac.il For formazans, this can include tautomerism and rotation around single bonds. The EXSY technique is identical to the NOESY experiment but is used to detect chemical and conformational exchange. huji.ac.ilblogspot.com If there is an exchange process occurring at a rate comparable to the NMR timescale, cross-peaks will appear in the EXSY spectrum between the exchanging sites. blogspot.com This could potentially be used to study the dynamics of the intramolecular hydrogen bond and any associated tautomeric equilibrium in this compound. The rate of exchange can be quantified from a quantitative EXSY experiment. huji.ac.il
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of its bonding.
The IR and Raman spectra of formazans are characterized by several key vibrational modes. dergipark.org.tr
N-H Stretching: The position of the N-H stretching vibration is highly indicative of the presence and strength of hydrogen bonding. In chelated formazan structures, this band is often observed at lower frequencies, in the range of 3011-3090 cm⁻¹, or may even be absent due to the delocalization of the proton within the chelate ring. dergipark.org.tr
C=N Stretching: The stretching vibration of the C=N double bond is also sensitive to the molecular structure. In chelated formazans, this band typically appears in the range of 1500-1510 cm⁻¹, whereas in non-chelated structures, it shifts to higher frequencies (1551-1561 cm⁻¹). dergipark.org.tr
N=N Stretching: The N=N stretching frequency is also influenced by the electronic structure. In chelated forms, this band is found at lower wavenumbers due to the delocalization of π-electrons within the six-membered ring. researchgate.net For example, the N=N stretching band of the chelate form of triphenylformazan (B7774302) is located at 1357 cm⁻¹, while the non-chelate form is at 1418 cm⁻¹. researchgate.net The Raman spectrum is particularly useful for identifying the N=N stretch, as it often gives a strong signal. lippertt.ch
Table 2: Characteristic Vibrational Frequencies for Formazans
| Functional Group | Vibrational Mode | Chelated Structure (cm⁻¹) | Non-Chelated Structure (cm⁻¹) | Reference |
| N-H | Stretching | 3011 - 3090 (or absent) | Higher frequencies | dergipark.org.tr |
| C=N | Stretching | 1500 - 1510 | 1551 - 1561 | dergipark.org.tr |
| N=N | Stretching | ~1357 | ~1418 | researchgate.net |
The shifts in the vibrational frequencies of the N-H, C=N, and N=N bonds provide strong evidence for the existence of a chelated structure in this compound. The formation of an intramolecular hydrogen bond between the N-H group and a nitrogen atom of the azo group leads to a pseudo-six-membered ring. This chelation results in the delocalization of π-electrons across the formazan backbone, which weakens the double bonds (C=N and N=N) and the N-H bond, causing their stretching frequencies to decrease. dergipark.org.tr Conversely, the rupture of this hydrogen bond would lead to a shift of these bands to higher frequencies. dergipark.org.tr Therefore, the combined analysis of FT-IR and Raman spectra allows for a detailed characterization of the intramolecular interactions that stabilize the molecular conformation of this compound.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence)
The electronic absorption and emission properties of this compound are primarily governed by the extended π-conjugated system of the formazan chromophore. This system gives rise to characteristic absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.
Analysis of π-π Electronic Transitions in Formazan Chromophore*
The UV-Vis spectrum of this compound, like other triaryl formazans, is characterized by multiple absorption bands. These bands are attributed to π-π* electronic transitions within the delocalized molecular orbitals of the molecule. The most prominent feature is an intense absorption band in the visible region, which is responsible for the compound's deep red color. researchgate.net This band corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are of π-character.
For the parent compound, 1,3,5-triphenylformazan (B1222628) (TPF), this main absorption band appears around 480-490 nm in non-polar solvents. nih.gov The introduction of the o-tolyl group at the C5 position is expected to cause a slight bathochromic (red) shift in this absorption maximum. The methyl group is a weak electron-donating group, which slightly increases the energy of the HOMO, thereby reducing the HOMO-LUMO energy gap and shifting the absorption to a longer wavelength. nih.gov However, the ortho position of the methyl group can also introduce steric hindrance, which may disrupt the planarity of the molecule. A loss of planarity would reduce the extent of π-conjugation, leading to a hypsochromic (blue) shift. youtube.com The final observed λmax is a result of the balance between these electronic and steric effects.
In addition to the main visible band, other π-π* transitions occur at shorter wavelengths in the UV region, typically between 240 and 350 nm. uwo.ca These correspond to transitions involving deeper π orbitals or transitions localized on the phenyl and tolyl rings. A very weak n-π* transition, involving the non-bonding electrons of the nitrogen atoms, is also theoretically possible but is often obscured by the much more intense π-π* bands. nih.gov
Solvent Effects on Absorption Maxima (λmax)
The position of the absorption maxima (λmax) of this compound is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.com The principal π-π* transition generally exhibits positive solvatochromism, meaning the λmax undergoes a bathochromic shift as the solvent polarity increases.
This shift occurs because the excited state of the formazan is more polar than the ground state. Polar solvent molecules stabilize the more polar excited state to a greater extent than the ground state through dipole-dipole interactions. This differential stabilization lowers the energy gap between the two states, resulting in the absorption of lower-energy (longer wavelength) light. youtube.com
Table 1: Expected Solvent Effects on the Primary π-π Absorption Maximum (λmax) of this compound*
| Solvent | Dielectric Constant (ε) | Expected λmax (nm) | Shift Type |
| n-Hexane | 1.88 | ~485 | Reference |
| Toluene | 2.38 | ~492 | Bathochromic |
| Chloroform | 4.81 | ~498 | Bathochromic |
| Acetone | 20.7 | ~505 | Bathochromic |
| Ethanol | 24.5 | ~510 | Bathochromic |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~515 | Bathochromic |
Note: The λmax values are illustrative, based on the known behavior of 1,3,5-triphenylformazan and the expected influence of the o-tolyl group and solvent polarity. Actual experimental values may vary.
Photophysical Properties and Ligand-Based Excited States
Upon absorption of light, this compound is promoted to an electronically excited state. The photophysical properties of formazans are complex and involve several de-excitation pathways. While some formazan derivatives exhibit fluorescence, the primary process for many triaryl formazans following photoexcitation is a rapid E/Z (or cis/trans) photoisomerization around the C=N and N=N bonds. wgtn.ac.nz
This isomerization leads to the formation of different geometric isomers, each with its own distinct absorption spectrum and stability. wgtn.ac.nz For instance, the stable, dark-red, chelated form of a formazan can be converted by light into a yellow, non-chelated photoisomer. nih.gov This photochromism makes formazans interesting for applications in molecular switches. The excited states involved are ligand-based, meaning the transitions occur within the molecular orbitals of the formazan molecule itself, rather than involving metal-to-ligand or ligand-to-metal charge transfer, which would be relevant if the formazan were acting as a ligand in a metal complex. The luminescence of this compound is generally expected to be weak due to the efficient non-radiative decay pathways provided by photoisomerization.
Mass Spectrometry (MS, LC-MS, GC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are well-suited for its analysis. nih.govnih.gov
The nominal molecular weight of this compound (C₂₀H₁₈N₄) is 314 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.
Under electron ionization (EI) conditions, typically used in GC-MS, the molecule undergoes ionization to form a molecular ion (M⁺˙), which then fragments in a predictable manner. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. The fragmentation of formazans is driven by the stability of the resulting fragments and the relative weakness of certain bonds within the formazan core and its substituents. libretexts.orgyoutube.com
The primary fragmentation pathways for this compound are expected to involve cleavages of the nitrogen-nitrogen and carbon-nitrogen bonds of the formazan chain, as well as the loss of the aromatic substituents.
Table 2: Proposed Key Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Fragment | Notes |
| 314 | [C₂₀H₁₈N₄]⁺˙ | [M]⁺˙ | Molecular Ion |
| 223 | [C₁₃H₁₁N₂]⁺ | [M - C₇H₇N₂]⁺ | Loss of tolyldiazenyl radical |
| 209 | [C₁₄H₁₃N]⁺ | [M - C₆H₅N₃]⁺ | Loss of phenyldiazenylazide fragment |
| 194 | [C₁₃H₁₀N₂]⁺ | [M - C₇H₈N₂]⁺ | Loss of tolylhydrazine |
| 105 | [C₆H₅N₂]⁺ | [C₆H₅N₂]⁺ | Phenyldiazenyl cation |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium (B1234903) ion (from tolyl group) |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |
Note: The fragmentation pattern is proposed based on established principles of mass spectrometry and analysis of related compounds. The relative abundance of these fragments can vary based on the specific MS conditions.
The fragmentation process often begins with the cleavage of the N-N single bond, which is one of the weaker bonds in the structure. For example, cleavage can lead to the formation of a stable phenyldiazenyl cation at m/z 105. Another common fragmentation pathway involves the loss of the entire substituent attached to the central carbon, leading to the formation of ions corresponding to the remaining formazan backbone. The tolyl group can rearrange to form the highly stable tropylium ion at m/z 91. The presence of these characteristic fragments in the mass spectrum provides strong evidence for the proposed structure of this compound.
Coordination Chemistry and Metal Complexes of 1,3 Diphenyl 5 O Tolyl Formazan
Formazans as Ligands: Binding Modes and Coordination Flexibility
The coordination versatility of formazans is a key feature of their chemistry, allowing them to bind to metal centers in several distinct modes. This flexibility is largely dictated by the deprotonation state of the ligand and the nature of the metal precursor.
The most common coordination mode for formazans involves the deprotonated formazanate anion (L⁻). nih.gov Upon loss of the N-H proton, a highly delocalized anionic π-system, [R¹-N=N-C(R³)=N-N-R⁵]⁻, is formed. This anion typically acts as a bidentate ligand, coordinating to a metal center through the terminal nitrogen atoms (N1 and N5 of the formazan (B1609692) backbone). This coordination results in the formation of a stable six-membered chelate ring. nih.govrsc.org This binding mode is prevalent in a wide array of complexes with both transition metals and main group elements. nih.gov The geometry of these complexes can be influenced by the steric bulk of the substituents on the formazan backbone. For instance, in bis(formazanate) zinc complexes, symmetrical and unhindered ligands favor this terminal N,N-coordination, leading to tetrahedral geometries. uu.nl
While less common, the neutral formazan pro-ligand (LH) can also coordinate directly to a metal center. nih.gov This coordination mode is considered scarce and has been observed in cases where the metal precursor is a poor base, thus preventing the deprotonation of the formazan's N-H group. nih.govacs.org In these instances, the formazan coordinates in an "open" form, acting as a bidentate ligand through one terminal and one internal nitrogen atom (e.g., N2 and N4). acs.org This results in the formation of a five-membered chelate ring, leaving a pendant, uncoordinated N-H arm. nih.govacs.org The first example of this was a zinc complex, [L2H]Zn(C₆F₅)₂, where the weakly basic Zn(C₆F₅)₂ reagent allowed for the isolation of the neutral formazan complex. nih.gov Subsequently, rhenium(I) tricarbonyl complexes, such as fac-[ReBr(CO)₃(LH)], have been synthesized, demonstrating that the neutral formazan can bind tightly to a metal center due to its strong π-acceptor character. acs.org
The redox-active nature of the formazan framework allows for the coordination of radical formazan ligands. rsc.orgrug.nl The delocalized π-system can readily accept electrons, leading to the formation of stable ligand-based radicals. chemistryviews.org Bis(formazanate) zinc complexes, for example, have been shown to undergo two sequential, single-electron reductions to form the corresponding radical anionic (L₂Zn•⁻) and dianionic (L₂Zn²⁻) species. rsc.orgchemistryviews.org In these ligand-centered reductions, the formazanate acts as an electron reservoir. chemistryviews.org The stability of the resulting radical is attributed to the extensive delocalization of the unpaired electron across the four nitrogen atoms of the ligand's backbone. chemistryviews.org This behavior has also been observed in complexes with redox-active transition metals like iron, where a three-coordinate iron(II) formazanate complex undergoes a reversible, ligand-centered reduction to form a formazanate radical dianion. nih.gov
Table 1: Comparison of Formazan Ligand Binding Modes
| Feature | Formazanate Anion (L⁻) | Neutral Formazan (LH) | Radical Formazan (L•ⁿ⁻) |
| Protonation State | Deprotonated | Neutral | Deprotonated |
| Common Coordination | Bidentate (N1, N5) | Bidentate (N2, N4) | Bidentate (N1, N5) |
| Chelate Ring Size | 6-membered | 5-membered | 6-membered |
| Pendant Group | None | N-H arm | None |
| Prevalence | Most common | Scarce | Observed in redox processes |
| Example Complex | [Al(tpf)Me₂] nih.gov | fac-[ReBr(CO)₃(LH)] acs.org | [L₂Zn]•⁻ chemistryviews.org |
Synthesis and Characterization of Metal-Formazan Complexes
The synthesis of metal-formazan complexes is generally achieved through two primary routes: the reaction of a neutral formazan (LH) with a metal precursor that can induce deprotonation (e.g., metal alkyls or amides), or via salt metathesis between a pre-formed alkali metal formazanate salt and a metal halide. rsc.orgacs.org
A variety of transition metals have been successfully incorporated into formazanate complexes.
Manganese (Mn): A bis(benzothiazolylformazanate) manganese(II) complex was prepared by refluxing a formazan ligand with the manganese(III) precursor Mn(acac)₃ in ethanol. rsc.org The resulting Mn(II) complex indicated that the formazan ligand also acted as a reducing agent in the reaction. rsc.org
Rhenium (Re): As noted, rhenium(I) complexes bearing a neutral formazan ligand have been synthesized. The reaction of [ReBr(CO)₅] with the neutral formazan ligand yields fac-[ReBr(CO)₃(LH)], which was characterized by X-ray crystallography and various spectroscopic methods. acs.org
Iron (Fe): Low-coordinate iron formazanate complexes have been synthesized to study their redox properties. These complexes demonstrate that the formazanate ligand can undergo reversible, ligand-centered reduction, highlighting its non-innocent character when coordinated to a redox-active metal. nih.gov
Cobalt (Co) and Copper (Cu): Formazan complexes of Co(II) and Cu(II) have been synthesized by reacting the respective metal salts with formazan ligands, often for applications as dyes and pigments. dergipark.org.tr
Ruthenium (Ru) and Osmium (Os): While less common, ruthenium complexes have been reported that exhibit formazanate-based reduction and oxidation, demonstrating the ligand's redox activity. core.ac.uk The coordination chemistry with heavier congeners like osmium remains a developing area.
Formazanate ligands also form stable complexes with main group elements, with zinc and aluminum being well-studied examples.
Zinc (Zn): Zinc-formazanate chemistry is particularly rich. Bis(formazanate) zinc complexes are typically synthesized via protonolysis, reacting two equivalents of the formazan ligand with dimethylzinc (B1204448) (ZnMe₂). rsc.org These tetrahedral complexes have been pivotal in demonstrating the ligand-centered redox chemistry of formazanates. uu.nlchemistryviews.org More recently, sterically demanding formazanate ligands have been used to synthesize three-coordinate mono(formazanate)zinc methyl complexes by reacting the ligand with one equivalent of ZnMe₂. acs.org These heteroleptic complexes can exist in a solution equilibrium with their homoleptic counterparts. acs.org
Aluminum (Al): Aluminum-formazanate complexes have also been prepared. The reaction of 1,3,5-triphenylformazan (B1222628) with trimethylaluminum (B3029685) (AlMe₃) yields the mononuclear complex [Al(tpf)Me₂], which features a four-coordinate aluminum center within a six-membered chelate ring. nih.gov In another approach, a five-coordinate bis(formazanate)aluminum chloride complex was synthesized, showcasing the versatility of the formazanate ligand with group 13 elements. acs.org
Table 2: Selected Synthesized Metal-Formazanate Complexes
| Metal | Metal Precursor | Ligand/Form | Product | Key Feature |
| Zn | ZnMe₂ | LH | L₂Zn | Ligand-centered redox activity rsc.org |
| Zn | ZnMe₂ | LH (sterically hindered) | LZnMe | Stable three-coordinate complex acs.org |
| Al | AlMe₃ | LH | LAlMe₂ | Six-membered metallacycle nih.gov |
| Re | [ReBr(CO)₅] | LH | fac-[ReBr(CO)₃(LH)] | Neutral ligand coordination acs.org |
| Mn | Mn(acac)₃ | LH | L₂Mn | Reductive synthesis rsc.org |
Diverse Chelate Ring Systems (4-, 5-, 6-membered)
The structural versatility of formazanate ligands, including the 1,3-diphenyl-5-(o-tolyl)formazanate anion, is a hallmark of their coordination chemistry. The presence of a flexible NNCNN backbone allows for various binding modes with metal centers, resulting in the formation of different-sized chelate rings. rsc.org This adaptability is crucial in determining the geometry and subsequent reactivity of the resulting metal complex.
The primary coordination modes observed lead to four-, five-, and six-membered metallacycles:
4-Membered Chelates: Coordination involving one terminal and one internal nitrogen atom of the formazanate backbone can lead to the formation of a strained four-membered ring. rsc.org
5-Membered Chelates: A common coordination mode, often described as the 'open' form, involves the two internal nitrogen atoms (N2 and N4) or a terminal and an adjacent internal nitrogen. rsc.orgnih.gov This arrangement generates a five-membered metallacycle. rsc.orgnih.gov In some instances, complexes can rearrange to favor this five-membered ring structure. acs.orgnih.gov
6-Membered Chelates: The most prevalent coordination mode for anionic formazanate ligands involves chelation through the two terminal nitrogen atoms (N1 and N5). nih.gov This 'closed' form results in a stable, six-membered ring, which is often planar and features extensive π-delocalization. nih.gov
| Chelate Ring Size | Coordinating Nitrogen Atoms (Typical) | Common Description |
| 4-Membered | Terminal (N1) and Internal (N2) | Less Common |
| 5-Membered | Internal (N2) and Internal (N4) | 'Open' Form |
| 6-Membered | Terminal (N1) and Terminal (N5) | 'Closed' Form, Most Common |
Electronic Structure and Redox Properties of Formazanate Complexes
Formazanate complexes are distinguished by their rich optoelectronic properties, which stem from a highly delocalized π-system and the presence of low-lying frontier orbitals. researchgate.netsemanticscholar.org These characteristics make them not only intensely colored but also redox-active, capable of participating in electron transfer processes. rsc.orgsemanticscholar.org
Ligand-Based Redox-Noninnocence
A key feature of the formazanate ligand is its pronounced redox-noninnocence. researchgate.netrsc.org This means the ligand is not a passive spectator but actively participates in the redox chemistry of the complex, often acting as an electron reservoir. rsc.orgrsc.org Instead of the metal center, the formazanate ligand itself can be reversibly oxidized or reduced. semanticscholar.orgrsc.org
Upon reduction, the ligand can accept one or more electrons to form a radical anion or a dianion. nih.govresearchgate.net This behavior has been extensively demonstrated in bis(formazanate) zinc complexes, which have been successfully isolated in three distinct redox states (neutral, anionic, and dianionic), highlighting the ligand's capacity to store and release electrons. nih.govscispace.com The stability of the resulting ligand-based radicals is attributed to the significant delocalization of the unpaired electron across the four nitrogen atoms of the formazanate backbone. nih.gov
Influence of Metal Center and Ligand Substituents on Redox Potentials
The redox potentials of formazanate complexes are not fixed but can be systematically tuned by modifying both the metal center and the substituents on the formazan ligand framework.
Influence of Ligand Substituents: The electronic nature of the substituents on the formazan backbone has a predictable and significant impact on the complex's redox potentials. rsc.org Electron-withdrawing groups on the ligand make the complex easier to reduce (less negative potential), while electron-donating groups make it more difficult. For instance, the substituent at the C3 position of the formazan has a dramatic effect, with nitro-substituted complexes being reduced more readily than their cyano-substituted counterparts. rsc.org A wide range of one-electron reduction potentials, spanning from -1.17 V to -1.86 V (vs. Fc⁰/⁺), has been demonstrated by systematically varying these substituents. rsc.org
Influence of Metal Center: The identity of the coordinated metal ion also plays a crucial role. For rare-earth metal complexes, the redox potentials have been shown to correlate with the metal's ionic radius; smaller cations result in more negative reduction potentials. rsc.org In comparing iron and zinc complexes with similar formazanate ligands, the reduction can be metal-centered for iron but is ligand-centered for zinc, a difference attributed to the relative energy levels of the metal d-orbitals and the ligand's π* orbitals. rug.nl Furthermore, non-covalent interactions with secondary cations, such as alkali metals, can also influence the electronic structure and redox potentials. acs.orgnih.gov
| Factor | Effect on Reduction Potential | Example |
| Ligand Substituent | Electron-withdrawing groups make reduction easier (more positive E₀). | Nitro-substituted formazanates are reduced more easily than cyano-substituted ones. rsc.org |
| Metal Ion (Rare Earth) | Smaller ionic radius leads to a more negative E₀. | Potentials follow the trend Sm < Dy < Y. rsc.org |
| Metal Ion (Transition) | Can determine if reduction is ligand- or metal-centered. | Reduction is often metal-centered for Fe and ligand-centered for Zn. rug.nl |
Spin States and Magnetic Properties of Paramagnetic Complexes
The redox activity of formazanate ligands directly impacts the magnetic properties of their complexes. When a formazanate ligand undergoes a one-electron reduction, it forms a radical anion with an unpaired electron, rendering the complex paramagnetic. nih.govscispace.com Such species are typically silent in NMR spectroscopy but exhibit broad signals in Electron Paramagnetic Resonance (EPR) spectroscopy. scispace.com
Reactivity and Stability of Metal-Formazan Complexes
The stability and reactivity of metal-formazanate complexes are intrinsically linked to the properties of both the metal and the versatile ligand. The lability of co-ligands and the redox-active nature of the formazanate itself open pathways for various chemical transformations. For instance, certain mono(formazanate)iron(II) complexes have demonstrated catalytic activity in the synthesis of cyclic organic carbonates from CO₂ and epoxides. rsc.org
Ligand Exchange Reactions
Metal complexes containing formazanate ligands can be susceptible to ligand exchange reactions. This is particularly evident in systems with labile co-ligands. For example, mono(formazanate)iron(II) halide complexes are often prone to ligand exchange, leading to the formation of the more thermodynamically stable bis(formazanate)iron(II) complexes. rsc.org This reactivity highlights the dynamic nature of these systems and the strong driving force to achieve a stable, often more symmetric, coordination environment. rsc.org
Proton-Responsive Nature and Interconversion
The core of the proton-responsive behavior of 1,3-Diphenyl-5-(o-tolyl)formazan lies in the acidic nature of the N-H proton within the formazan backbone. This proton can be reversibly removed by a base or added by an acid, leading to an equilibrium between the neutral formazan and the corresponding formazanate anion. This acid-base equilibrium is not only a characteristic of the free ligand but also plays a crucial role in the chemistry of its metal complexes, influencing their formation, stability, and reactivity.
The coordination of a neutral formazan ligand to a metal center can result in a complex where the acidic N-H proton is retained. nih.govacs.org This coordinated, yet protonated, ligand can then undergo deprotonation to form the corresponding anionic formazanate complex. This interconversion between the neutral and anionic ligand complexes represents a key aspect of their proton-responsive nature.
Detailed research into the coordination chemistry of formazans has shown that the reaction of a neutral formazan with a metal precursor can lead to the formation of complexes containing the neutral, protonated ligand. nih.govacs.org For instance, the reaction of a neutral formazan with a rhenium carbonyl complex, [ReBr(CO)₅], has been shown to yield a facial-tricarbonyl rhenium(I) complex where the formazan coordinates as a neutral, bidentate ligand, retaining its N-H proton. nih.govacs.org The presence of this acidic proton is confirmed by a characteristic signal in the ¹H NMR spectrum. nih.govacs.org
This protonated complex can be viewed as the conjugate acid of the corresponding anionic formazanate complex. The interconversion between these two forms can be readily achieved by the addition of a base to deprotonate the neutral ligand complex, or the addition of an acid to protonate the anionic formazanate complex. This reversible protonation and deprotonation allows for the switching of the electronic properties of the complex, which can be observed through changes in spectroscopic signatures, such as UV-Vis and NMR spectroscopy.
The study of such interconversions is crucial for understanding the fundamental principles that govern the reactivity of these complexes. For example, the reactivity of a two-electron-reduced boron formazanate complex with electrophiles, including protons, has been investigated, demonstrating the ligand's ability to participate in protonation reactions. acs.org
Theoretical and Computational Investigations of 1,3 Diphenyl 5 O Tolyl Formazan
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For formazans, DFT studies typically focus on understanding their geometry, stability, and electronic characteristics, which are influenced by different substituents on the aryl rings.
Ground State Geometries and Energetics
While specific optimized coordinates for 1,3-Diphenyl-5-(o-tolyl)formazan are not available, studies on other 1,3,5-triarylformazans consistently show a characteristic pseudo-aromatic six-membered ring formed by an intramolecular hydrogen bond between the N-H proton of the hydrazone group and the nitrogen atom of the azo group. This results in a relatively planar core structure.
The introduction of an o-tolyl group at the C5 position is expected to induce steric strain, likely causing the o-tolyl ring to be twisted out of the plane of the formazan (B1609692) core. This twisting would be more pronounced compared to its meta- and para-tolyl isomers. The energetic cost of this steric hindrance would slightly destabilize the molecule relative to less hindered derivatives. The key geometric parameters that would be affected include:
Dihedral Angle (Formazan Core - o-tolyl ring): This angle would be significantly larger than in p-tolyl or unsubstituted phenyl derivatives to minimize steric clash between the methyl group and the formazan backbone.
Bond Lengths and Angles within the Formazan Core: Steric pressure from the o-tolyl group might cause minor elongations of bonds and distortions of angles within the formazan ring to relieve strain.
Electronic Structure Analysis: HOMO-LUMO Gap and Frontier Orbitals
The electronic properties of formazans are largely determined by their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.
For triarylformazans, the HOMO is typically a π-orbital delocalized over the entire formazan chain and the attached phenyl rings. The LUMO is also a π*-orbital with a similar delocalization.
Effect of the o-tolyl group: The methyl group is an electron-donating group (EDG). Generally, EDGs raise the energy of the HOMO more significantly than the LUMO, leading to a smaller HOMO-LUMO gap compared to the unsubstituted 1,3,5-triphenylformazan (B1222628). A smaller gap implies higher reactivity. However, the steric hindrance from the ortho position forces the tolyl ring out of planarity, which disrupts π-conjugation. This disruption would likely counteract the electronic donating effect to some extent, making the HOMO-LUMO gap of the o-tolyl derivative potentially larger than that of the p-tolyl isomer, where the electronic effect dominates.
A comparative analysis of related formazans suggests the following trend for the HOMO-LUMO gap: p-tolyl < m-tolyl < o-tolyl ≈ unsubstituted phenyl.
Table 1: Expected Trends in Frontier Orbital Energies and HOMO-LUMO Gap for Tolyl-Substituted Diphenylformazans
| Compound | Substituent Position | Electronic Effect | Steric Effect | Expected HOMO Energy | Expected LUMO Energy | Expected HOMO-LUMO Gap |
| 1,3-Diphenyl-5-(p-tolyl)formazan | para | Strong EDG | Minimal | Highest | Slightly Raised | Smallest |
| 1,3-Diphenyl-5-(m-tolyl)formazan | meta | Moderate EDG | Minimal | Raised | Minimally Affected | Intermediate |
| This compound | ortho | EDG | Significant | Raised (less than para) | Minimally Affected | Larger than para/meta |
| 1,3,5-Triphenylformazan | - | - | - | Baseline | Baseline | Baseline |
This table is generated based on established principles of substituent effects and is for illustrative purposes, as direct computational data for all compounds under identical conditions is not available.
Tautomerization Barriers and Reaction Pathways
Formazans can exist in different tautomeric forms, primarily involving the migration of the proton within the N-H...N intramolecular hydrogen bond. Computational studies on related systems have investigated the relative stabilities of these tautomers and the energy barriers for their interconversion. researchgate.netresearchgate.netmdpi.com The stability of different tautomers is influenced by the electronic nature of the substituents. researchgate.netresearchgate.net
For this compound, two principal tautomers would be considered. The tautomeric equilibrium would be governed by the relative stability of the two forms. The electron-donating methyl group on the C5-phenyl ring would likely influence the electron density distribution in the formazan backbone, but predicting the exact equilibrium position without specific calculations is difficult. The transition state for the proton transfer would involve a symmetric hydrogen bond. The steric bulk of the o-tolyl group could potentially raise the energy of the transition state, leading to a higher tautomerization barrier compared to less hindered isomers.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent DFT (TD-DFT) is the workhorse method for calculating the excited state properties of molecules, such as their UV-Vis absorption spectra.
Elucidation of Electronic Transitions and Absorption Spectra
The characteristic red color of many triarylformazans is due to an intense absorption band in the visible region of the electromagnetic spectrum. TD-DFT calculations on various formazans have consistently assigned this band to a π→π* electronic transition, largely corresponding to the HOMO→LUMO transition. uwo.ca This transition involves the redistribution of electron density across the delocalized π-system of the molecule.
For this compound, the main absorption band (λmax) would be expected in the visible range. The position of this band is sensitive to substituent effects. While the electron-donating methyl group would be expected to cause a bathochromic (red) shift, the steric hindrance and resulting loss of planarity would likely lead to a hypsochromic (blue) shift compared to the p-tolyl isomer. The net effect would determine the final position of λmax.
Table 2: Predicted Electronic Transitions for this compound
| Transition | Orbital Contribution | Expected Wavelength Range | Oscillator Strength |
| S0 → S1 | π→π* (HOMO→LUMO) | 450-500 nm | Strong |
| S0 → Sn | Other π→π* and n→π* | < 400 nm | Weak to Moderate |
This table presents hypothetical data based on general results for triarylformazans, as specific TD-DFT calculations for this compound are not published.
Understanding Solvent and Substituent Effects on Optical Properties
The optical properties of formazans are known to be influenced by the solvent environment (solvatochromism). uwo.ca Generally, triarylformazans exhibit negative solvatochromism, where the λmax shifts to shorter wavelengths (blue shift) as the polarity of the solvent increases. uwo.ca This is because the ground state is typically more polar than the first excited state and is therefore stabilized to a greater extent by polar solvents, increasing the energy gap for the electronic transition.
The o-tolyl substituent's effect on the optical properties would be a combination of its electronic and steric characteristics. As discussed, the electron-donating nature of the methyl group tends to red-shift the absorption, while the steric hindrance leading to non-planarity tends to blue-shift it. Comparative studies on substituted formazans indicate that steric effects can often play a significant role, suggesting that the λmax for this compound might be at a shorter wavelength than that of 1,3-Diphenyl-5-(p-tolyl)formazan. uwo.ca
Molecular Dynamics and Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape and dynamic properties of a molecule like this compound.
Conformational sampling is crucial for formazans due to the flexibility of the formazan backbone and the rotational freedom of the phenyl and tolyl rings. The presence of the ortho-tolyl group introduces specific steric constraints that influence the molecule's preferred shapes. The goal of conformational sampling is to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.
Research Findings:
While specific MD studies on this compound are not extensively documented in public literature, the methodology is well-established. A typical investigation would involve:
Force Field Parameterization: A suitable force field, such as AMBER or GROMOS, would be selected. mdpi.comsemanticscholar.org Parameters for the specific atomic interactions within this compound that are not standard would be developed to accurately model the molecule's behavior. semanticscholar.org
System Setup: The molecule would be placed in a simulation box, often with a solvent (like water or DMSO) to mimic experimental conditions. The system is then minimized to remove any unfavorable starting contacts.
Simulation: The MD simulation is run for a duration sufficient to sample the relevant conformational space, often on the order of nanoseconds to microseconds. nih.gov Trajectory analysis of key dihedral angles, such as those around the C-N and N-N bonds, reveals the dynamic interplay of the different parts of the molecule.
The steric hindrance from the ortho-methyl group on the tolyl ring is expected to significantly influence the orientation of this ring relative to the formazan core. This can, in turn, affect the geometry of the intramolecular hydrogen bond between the N1-H and N5 atoms, a key feature of formazan chemistry. researchgate.net
Interactive Data Table: Key Dihedral Angles in Conformational Analysis
This table represents typical dihedral angles that would be monitored during a conformational sampling study of this compound to understand its flexibility and preferred shapes.
| Dihedral Angle | Description | Expected Behavior |
| C1-N2-N3-C4 | Defines the core formazan chain conformation. | Can exist in several stable or meta-stable states. |
| N2-N3-C4-C(Tolyl) | Orientation of the tolyl ring. | Rotation is likely hindered by the ortho-methyl group. |
| N5-N4-C4-C(Phenyl) | Orientation of the C5-phenyl ring. | Exhibits significant rotational freedom. |
| C(Phenyl)-N1-N2-N3 | Orientation of the N1-phenyl ring. | Rotation can influence hydrogen bonding. |
Computational Design and Prediction of Novel Formazan Derivatives and Complexes
Computational chemistry is a cornerstone in the modern design of new molecules. cityu.edu.hk By using quantum mechanical methods like Density Functional Theory (DFT), researchers can predict the properties of hypothetical formazan derivatives and their metal complexes before undertaking their synthesis, saving significant time and resources. cityu.edu.hkresearchgate.net
The process typically involves creating a library of virtual compounds by modifying the parent structure—in this case, this compound. Substituents can be added to the phenyl or tolyl rings to modulate the electronic properties of the molecule. For example, introducing electron-donating groups (like -OCH₃) or electron-withdrawing groups (like -NO₂) can alter the molecule's color, redox potential, and ability to coordinate with metal ions. researchgate.net
Research Findings:
Computational studies on various formazan derivatives have shown that DFT calculations can reliably predict:
Geometric Structures: Optimization calculations can determine the most stable 3D structure, including bond lengths and angles. rsc.org
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is a critical parameter that relates to the molecule's electronic transitions and reactivity. rsc.org
Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict the UV-visible absorption spectra of new derivatives, which is crucial for applications involving color. researchgate.nettubitak.gov.tr
Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity can be computed to understand how a new derivative might react. cityu.edu.hk
For the design of novel formazan complexes, computational methods can predict the coordination geometry, stability, and electronic structure of the resulting metallo-organic compounds. cityu.edu.hkresearchgate.net This is particularly important for developing new catalysts or materials with specific electronic or magnetic properties.
Interactive Data Table: Predicted Properties of Hypothetical Formazan Derivatives
This table shows a hypothetical example of how DFT calculations could be used to predict the properties of new derivatives based on the this compound scaffold. EWG refers to an electron-withdrawing group (e.g., -NO₂) and EDG refers to an electron-donating group (e.g., -NH₂), placed on the para-position of the N1-phenyl ring.
| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted λmax (nm) |
| Parent Compound | -5.80 | -2.20 | 3.60 | 480 |
| With EWG | -6.10 | -2.50 | 3.60 | 495 (Bathochromic shift) |
| With EDG | -5.50 | -1.90 | 3.60 | 465 (Hypsochromic shift) |
Advanced Applications in Chemical Science
Formazan (B1609692) Dyes and Pigments for Non-Biological Applications
Formazans are well-regarded for their intense colors, which range from red and orange to blue and deep purplish-black, making them excellent candidates for use as dyes and pigments. researchgate.net The color of these compounds is a direct result of π-π* transitions within the conjugated system of the formazan chain. researchgate.net
Synthetic Methodologies for Color Modulation
The synthesis of formazans offers several avenues for tuning their color. The most common synthetic route involves the coupling of an aryl diazonium salt with a phenylhydrazone. For 1,3-Diphenyl-5-(o-tolyl)formazan, this would typically involve the reaction of a phenyldiazonium salt with benzaldehyde (B42025) o-tolylhydrazone.
The color of the resulting formazan dye can be modulated by introducing various substituent groups onto the phenyl rings. While specific studies on the color modulation of this compound are limited, the general principles of formazan chemistry indicate that the introduction of electron-donating or electron-withdrawing groups on the phenyl or tolyl rings can significantly alter the electronic structure of the molecule and, consequently, its absorption spectrum. For instance, electron-donating groups, such as methoxy (B1213986) (-OCH3), tend to cause a bathochromic (red) shift in the absorption maximum, while electron-withdrawing groups, like nitro (-NO2), typically lead to a hypsochromic (blue) shift. rsc.org The steric hindrance introduced by the ortho-methyl group in the tolyl substituent can also influence the planarity of the molecule, which in turn affects the conjugation and the observed color. researchgate.net
A general synthetic scheme is presented below:
o-Toluidine → o-Tolyldiazonium salt + Benzaldehyde phenylhydrazone → this compound
This method allows for the systematic modification of the starting materials to achieve a desired color in the final formazan product.
Spectral Properties and Color Strength
The spectral properties of formazans are characterized by strong absorption in the visible region of the electromagnetic spectrum. The position of the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) are key determinants of the dye's color and color strength.
For substituted 1,3-diphenylformazans, the λmax can vary significantly depending on the nature and position of the substituents. While precise spectral data for this compound is not widely reported, studies on closely related compounds provide valuable insights. For example, the introduction of methyl groups on the phenyl rings generally influences the electronic transitions. rsc.org The solvent environment also plays a crucial role, with changes in solvent polarity often leading to shifts in the absorption maxima. rsc.org For instance, a red shift is often observed with increasing solvent polarity. rsc.org
Table 1: General Spectral Properties of Substituted Phenylformazans
| Substituent Group | Position | General Effect on λmax |
|---|---|---|
| Electron-donating (e.g., -CH3, -OCH3) | para, meta | Bathochromic shift (to longer wavelengths) |
| Electron-withdrawing (e.g., -NO2, -Cl) | para, meta | Hypsochromic shift (to shorter wavelengths) |
The color strength of formazan dyes is typically high, with molar extinction coefficients often in the range of 10,000 to 30,000 L·mol⁻¹·cm⁻¹. This high absorptivity contributes to their effectiveness as vibrant colorants.
Analytical Reagents and Indicators
The distinct color changes associated with the redox chemistry of formazans make them highly suitable for use as analytical reagents and indicators in various chemical assays.
Redox Indicators in Chemical Assays
Formazans can be oxidized to their corresponding tetrazolium salts, a reaction that is often accompanied by a dramatic color change from a deep color to colorless or pale yellow. wikipedia.org This reversible redox behavior is the basis for their application as redox indicators. The redox potential of the formazan/tetrazolium salt couple can be tuned by altering the substituents on the aryl rings, allowing for the development of indicators for specific potential ranges.
While specific applications of this compound as a redox indicator are not extensively documented, the general principles suggest its utility in titrations and other assays where a visual endpoint determination is required. The methyl group on the tolyl ring will influence the redox potential compared to the unsubstituted 1,3,5-triphenylformazan (B1222628).
Table 2: Formazan/Tetrazolium Salt Redox System
| Compound Type | General Color | Oxidation State |
|---|---|---|
| Formazan | Deeply colored (Red, Blue, etc.) | Reduced |
This colorimetric response allows for the straightforward monitoring of redox reactions.
Reagents for Metal Ion Detection and Quantification
Formazans are excellent chelating agents, capable of forming stable, intensely colored complexes with a variety of metal ions, particularly transition metals. wikipedia.org This property is exploited in the development of colorimetric and spectrophotometric methods for the detection and quantification of metal ions in non-biological samples. researchgate.net
The formazan molecule can act as a tridentate ligand, binding to a metal ion through its nitrogen atoms. The formation of the metal complex typically results in a significant shift in the absorption spectrum of the formazan, leading to a visible color change. This change in color or absorbance can be measured to determine the concentration of the metal ion. The selectivity of a formazan-based sensor for a particular metal ion can be fine-tuned by modifying the steric and electronic properties of the substituents on the formazan backbone.
While there is a lack of specific studies on this compound for metal ion detection, the broader class of aryl-substituted formazans has been successfully employed for this purpose. The presence of the o-tolyl group could potentially enhance selectivity for certain metal ions due to its specific steric and electronic profile.
Table 3: General Application of Formazans in Metal Ion Detection
| Metal Ion | Principle of Detection |
|---|---|
| Transition Metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) | Formation of a colored chelate complex with a distinct λmax. |
The development of new formazan-based sensors continues to be an active area of research for environmental and industrial monitoring of metal ion contamination. nih.govmdpi.com
Materials Science Applications
The unique optical and electronic properties of formazans have led to their exploration in the field of materials science. rsc.org Their intense color and redox activity make them interesting components for the development of functional materials.
Formazan derivatives can be incorporated into polymer structures to create colored plastics or films. The stability of the formazan chromophore is a key consideration for such applications. Furthermore, the ability of formazans to form metal complexes has been utilized in the creation of materials with interesting magnetic or optical properties.
Research into formazan-containing materials is ongoing, with potential applications in areas such as:
Optical data storage: The photochromic properties of some formazans, which can change color upon exposure to light, are of interest for reversible optical data storage systems. researchgate.net
Nonlinear optics: The extended π-conjugated system in formazans suggests potential for nonlinear optical applications. mdpi.com
Conducting polymers: The redox activity of the formazan/tetrazolium salt system could be harnessed in the design of new electroactive polymers.
While specific examples of this compound in materials science are not yet prevalent in the literature, its fundamental properties as a chromophore and a redox-active compound suggest that it could be a valuable building block for the design of novel functional materials.
Incorporation into Functional Materials
Formazans and their corresponding metal complexes, known as formazanates, are increasingly recognized for their utility in the development of functional materials. researchgate.netrsc.org Their intense coloration has historically led to their use as dyes. researchgate.netrsc.orgacs.org However, modern research has expanded their application into more advanced materials, leveraging their tunable structural and electronic properties. researchgate.netrsc.org
The versatility of the formazan ligand allows for systematic structural modifications, which in turn influences the properties of the resulting materials. researchgate.netrsc.org This adaptability makes them valuable components in materials science, where precise control over molecular characteristics is crucial. The coordination of formazanates to various metal centers further broadens their functional scope, leading to materials with applications in catalysis and electronics. rsc.orgacs.org
Optoelectronic Properties in Material Design
The rich optoelectronic properties of formazans are a direct result of their extensively delocalized π-electron systems. researchgate.netrsc.org These properties are central to their application in material design, particularly for devices that interact with light. The electronic absorption and emission characteristics of formazan derivatives can be fine-tuned by altering substituents on the aromatic rings or by coordination to metal ions. nih.govrsc.org
Studies on various formazan derivatives have shown that their absorption spectra are sensitive to the polarity of the solvent, which is attributed to the stabilization of the π and π* orbitals and an intramolecular charge transfer (ICT) band. rsc.org For instance, investigations into diphenylether-based formazans revealed a red shift in the absorption peak with increasing solvent polarity. rsc.org The electrochemical behavior of formazanate complexes has also been a subject of study, revealing that their redox properties can be systematically tuned by modifying the ligand backbone. rug.nl This control over both optical and electronic properties makes formazans promising candidates for a range of optoelectronic applications. nih.gov
Table 1: Solvent Effects on the Absorption Maxima (λmax) of a Diphenylether-Based Formazan Derivative
| Solvent | Polarity | λmax (nm) |
| n-Hexane | Low | 358 |
| Toluene | Low | 362 |
| Dichloromethane | High | 386 |
| Acetonitrile | High | 381 |
| Dimethylformamide | High | 393 |
This table is illustrative, based on data for a representative formazan derivative to show the general trend of solvatochromism. rsc.org
Precursors to Stable Radical Species (e.g., Verdazyls)
One of the most significant applications of formazans is their role as precursors in the synthesis of stable organic radicals, most notably verdazyls. acs.orged.gov Verdazyl radicals are among the most stable classes of organic radicals, exhibiting long-term stability in both solution and solid states under aerobic conditions. acs.org
The conversion of a formazan to a verdazyl radical is typically achieved through a reaction with an aldehyde, such as formaldehyde, in a basic medium. acs.org This process involves the formation of a leuco-verdazyl intermediate, which is subsequently oxidized to the verdazyl radical. acs.org The resulting verdazyls are of interest for their potential use as building blocks for multifunctional molecular materials, particularly in the field of molecular magnetism and electron transfer systems. mdpi.com The stability and accessibility of verdazyls, derived from formazans, open up avenues for their use in various advanced materials. acs.orgmdpi.comnuft.edu.ua
Catalytic Applications of Formazanate Metal Complexes
The coordination of formazanate ligands to metal centers yields complexes with significant catalytic potential. rsc.org The redox-active nature and coordinative flexibility of the formazanate ligand are key features that contribute to the catalytic activity of these complexes. researchgate.netrsc.org Researchers have explored the use of formazanate complexes of various metals, including iron, magnesium, and alkaline-earth metals, in a range of catalytic transformations. acs.orgnih.govchinesechemsoc.orgacs.org
These complexes have been employed as catalysts in reactions such as the hydroboration of carbonyl compounds, the hydrophosphination of styrenes, the formation of α-ketoamides, and the peroxidation of alkanes and alcohols. acs.orgacs.org The catalytic activity can often be tuned by modifying the electronic properties of the formazanate ligand or by changing the metal center, allowing for the rational design of catalysts for specific applications. nih.govresearchgate.net
Role in Organic Transformations (e.g., CO2 conversion)
A particularly noteworthy application of formazanate metal complexes is in the catalytic conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals. nih.govresearchgate.net Anionic mono(formazanate) iron(II) complexes have been developed as highly selective single-component catalysts for the reaction of CO₂ with epoxides to produce cyclic carbonates. nih.govresearchgate.net These catalysts operate with high selectivity without the need for a co-catalyst. nih.gov
Furthermore, bis(formazanate) magnesium complexes have been shown to reversibly capture CO₂. chinesechemsoc.org The reaction involves the insertion of CO₂ into a magnesium-nitrogen bond, forming a stable carbamato complex. chinesechemsoc.org This process is reversible, with the release of CO₂ being triggered by changes in temperature or solvent. chinesechemsoc.org This reactivity highlights the potential of formazanate complexes in CO₂ capture and utilization technologies.
Table 2: Catalytic Conversion of Epoxides to Cyclic Carbonates using a Formazanate Iron(II) Catalyst
| Epoxide Substrate | Product | Selectivity (%) |
| Propylene oxide | Propylene carbonate | >99 |
| 1-Butene oxide | 1-Butene carbonate | >99 |
| Styrene oxide | Styrene carbonate | >99 |
| Cyclohexene oxide | Cyclohexene carbonate | >99 |
This table presents representative data on the high selectivity of formazanate-based catalysts in CO₂ cycloaddition reactions. nih.gov
Mechanistic Aspects of Formazanate Catalysis
Understanding the mechanistic pathways of formazanate-catalyzed reactions is crucial for the development of more efficient catalysts. Studies have shown that the catalytic cycle often involves the redox-active nature of the formazanate ligand, which can participate in electron transfer processes. rsc.org
In the case of CO₂ conversion with formazanate iron complexes, the catalytic activity is influenced by both the Lewis acidity of the metal center and the nucleophilicity of the associated halide ligand. nih.govresearchgate.net For the reversible CO₂ uptake by magnesium formazanate complexes, computational studies have elucidated a mechanism involving the initial coordination of CO₂ to the magnesium center, followed by a nucleophilic attack from a formazanate nitrogen atom on the CO₂ carbon atom. chinesechemsoc.org This leads to a bicyclic carbamate (B1207046) intermediate which then rearranges. chinesechemsoc.org The ability of the formazanate ligand to stabilize different metal oxidation states and to facilitate substrate activation through various coordination modes is a recurring theme in the mechanistic understanding of their catalytic function. researchgate.netrsc.org
Future Research Directions
Development of Novel Green Synthetic Routes for Formazan (B1609692) Compounds
The traditional synthesis of formazans often involves multi-step procedures that can utilize hazardous reagents and solvents. nih.govtaylorfrancis.com Future research should prioritize the development of environmentally benign synthetic methodologies. This includes the exploration of solvent-free reactions, the use of recyclable catalysts, and the implementation of energy-efficient techniques like microwave-assisted synthesis. The goal is to create more sustainable and efficient pathways to formazan derivatives, making them more accessible for a wider range of applications.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Formazans
| Feature | Traditional Synthesis | Green Synthesis (Future Goal) |
| Solvents | Often uses chlorinated or other hazardous organic solvents. nih.gov | Water, ionic liquids, or solvent-free conditions. |
| Catalysts | May involve stoichiometric amounts of reagents. | Use of recyclable and non-toxic catalysts. taylorfrancis.com |
| Energy | Often requires prolonged heating. | Microwave or ultrasound irradiation for faster, more efficient reactions. |
| Byproducts | Can generate significant waste. | Atom-economical reactions with minimal byproduct formation. |
| Overall | Less environmentally friendly. | Sustainable and eco-friendly processes. |
Exploration of Advanced Spectroscopic Techniques for Dynamic Structure Elucidation
Formazans exhibit a high degree of tautomeric and conformational flexibility, which is fundamental to their properties. rsc.org While traditional spectroscopic methods have provided valuable structural information, advanced techniques are needed to fully understand their dynamic nature. Future studies should employ methods like two-dimensional NMR spectroscopy (e.g., EXSY) to probe exchange processes between different tautomers and conformers in solution. gu.se Ultrafast spectroscopic techniques, such as femtosecond transient absorption, could provide insights into the excited-state dynamics and photoisomerization processes that are crucial for their application in photoresponsive materials. kit.ac.jp
Rational Design of Formazan-Based Ligands for Tailored Coordination Properties
The deprotonated form of formazans, known as formazanates, are highly versatile ligands in coordination chemistry. nih.govrsc.org A significant area for future research is the rational design of these ligands to achieve specific coordination properties. By systematically varying the substituents on the aryl rings and the central carbon atom, it is possible to fine-tune the steric and electronic properties of the ligand. rsc.org This allows for the synthesis of metal complexes with desired geometries, stability, and reactivity. For instance, introducing bulky substituents can lead to low-coordinate metal complexes with unique catalytic activities. acs.org
Investigation of Formazanate Complexes in Emerging Catalytic Processes
The redox-active nature of formazanate ligands makes their metal complexes promising candidates for catalysis. rsc.orgrsc.org While their catalytic applications are still relatively unexplored, recent studies have shown their potential in various transformations. rsc.org Future research should focus on investigating the role of formazanate complexes in emerging catalytic processes such as the activation of small molecules (e.g., CO2, N2), and in photoredox catalysis. The ability of the formazanate ligand to act as an electron reservoir can facilitate multi-electron redox processes, which are key to many challenging chemical transformations. rsc.org
Computational Exploration of Structure-Property Relationships for Predictive Design
Computational chemistry offers a powerful tool for understanding and predicting the properties of formazan derivatives. researchgate.netmdpi.com Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide valuable insights into the electronic structure, spectroscopic properties, and reactivity of these compounds. researchgate.net Future research should leverage these computational methods to establish clear structure-property relationships. nih.govnih.gov This will enable the in-silico design of novel formazan derivatives with tailored optical, electronic, and catalytic properties, thereby accelerating the discovery of new functional materials and catalysts.
Table 2: Key Parameters from Computational Studies of Formazans
| Computational Method | Property Investigated | Significance |
| DFT | Molecular Geometry, Tautomer Stability | Predicts the most stable form of the molecule. researchgate.net |
| TD-DFT | Electronic Absorption Spectra (UV-Vis) | Correlates structure with color and electronic transitions. researchgate.net |
| Frontier Molecular Orbitals (HOMO/LUMO) | Redox Potentials, Reactivity | Predicts the ease of oxidation/reduction and sites of reaction. rsc.orgrsc.org |
Expansion of Formazan Derivatives for Advanced Materials with Tunable Optoelectronic Properties
The intense color and rich redox chemistry of formazans make them highly attractive for applications in materials science. rsc.orgnih.gov Future research should focus on expanding the library of formazan derivatives for use in advanced materials. Their tunable absorption and emission properties make them promising candidates for organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and chemical sensors. rsc.orgtdl.org The photochromic behavior observed in some formazans could be harnessed for the development of smart windows and optical data storage devices. Furthermore, the nonlinear optical properties of certain derivatives warrant investigation for applications in photonics and optoelectronics. mdpi.com
Q & A
Q. What are the standard synthetic protocols for 1,3-diphenyl-5-(o-tolyl)formazan, and how can purity be optimized?
The compound is typically synthesized via condensation reactions of arylhydrazines with carbonyl precursors. A common method involves refluxing diethylmalonate with sulfuryl chloride to form intermediates like diethylchloromalonate, followed by coupling with o-tolylhydrazine derivatives . Purity optimization involves recrystallization from ethanol or xylene, monitored via FTIR and NMR to confirm the absence of unreacted precursors or byproducts. Column chromatography may be employed for derivatives with sterically bulky substituents .
Q. How are spectroscopic techniques (e.g., FTIR, NMR) used to characterize this compound?
- FTIR : Confirms the presence of the azohydrazone group (N–N stretching at ~1600 cm⁻¹) and substituent-specific bands (e.g., C–S in thiol derivatives at ~650 cm⁻¹) .
- NMR : ¹H NMR identifies aromatic proton environments (e.g., o-tolyl methyl at ~2.3 ppm) and coupling patterns. ¹³C NMR resolves carbonyl carbons (~170 ppm) and substituent effects on aromatic rings .
- HRMS : Validates molecular weight (C₂₀H₁₈N₄, MW 314.39) and fragmentation patterns .
Q. What are the primary applications of this compound in coordination chemistry?
this compound acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Hg²⁺, Ru³⁺). These complexes are characterized by shifts in UV-Vis spectra (e.g., λmax ~500 nm) and enhanced redox activity, useful in catalysis and sensor design .
Advanced Research Questions
Q. How do steric and electronic effects of the o-tolyl group influence isomerism in formazans?
The o-tolyl group induces steric hindrance, stabilizing specific tautomers. X-ray studies reveal E (anti) and Z (syn) isomers, where bulky substituents at the 5-position favor the Z configuration due to reduced steric clash . Electronic effects (e.g., electron-withdrawing groups) shift tautomeric equilibria, detectable via variable-temperature NMR or UV-Vis kinetics .
Q. What methodologies resolve contradictions in reported photochromic behavior of formazans?
Discrepancies arise from solvent polarity and excitation wavelength differences. Combined techniques are critical:
- Time-resolved spectroscopy : Tracks transient species (e.g., azo intermediates) during UV irradiation.
- DFT calculations : Predicts energy barriers for tautomer interconversion .
- Single-crystal XRD : Correlates solid-state structure with photochromic inactivity in crystalline phases .
Q. How can computational modeling enhance the design of formazan-based biosensors?
- Molecular docking : Predicts binding affinities with biological targets (e.g., enzymes or DNA).
- TD-DFT : Simulates electronic transitions to optimize absorbance maxima for optical detection .
- QSPR models : Relate substituent electronic parameters (Hammett σ) to redox potentials for tailored sensor performance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
